molecular formula C12H13N3O5S2 B2805170 Methyl 3-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034286-90-1

Methyl 3-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No. B2805170
CAS RN: 2034286-90-1
M. Wt: 343.37
InChI Key: GYGGTTIRNLJULL-UHFFFAOYSA-N
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Description

Methyl 3-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C12H13N3O5S2 and its molecular weight is 343.37. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 1,3,4-oxadiazole, which is structurally related to Methyl 3-((3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate, have been synthesized and evaluated for their anticancer activities. The incorporation of the tetrahydropyridine (THP) moiety, closely related to the pyrrolidinyl in the compound , enhances the biological activity of 1,3,4-oxadiazole derivatives. These compounds showed moderate cytotoxicity against MCF-7 breast cancer cell lines, indicating potential anticancer properties (Redda & Gangapuram, 2007).

Antimicrobial and Antibacterial Evaluation

Compounds containing 1,3,4-oxadiazole and piperidine functionalities, similar to the structure of interest, have been introduced due to their valuable biological activities. These compounds exhibit valuable antibacterial properties, highlighting the potential of such molecules in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).

Corrosion Inhibition

Derivatives of 1,3,4-oxadiazole have been assessed for their ability to inhibit corrosion of mild steel in sulphuric acid, demonstrating that such compounds can form protective layers on metal surfaces. This suggests potential applications in corrosion prevention technologies, further illustrating the versatility of 1,3,4-oxadiazole derivatives (Ammal et al., 2018).

Synthesis of Heterocyclic Compounds

The synthesis of new modified aza heterocycles based on 1,2,4-oxadiazoles, which are structurally similar to the compound of interest, shows the flexibility of this core structure in producing a variety of biologically active molecules. These findings support the ongoing exploration of such compounds for pharmaceutical applications (Tyrkov, 2006).

Photoluminescence Properties

Research into Hg(II) and Ni(II) complexes involving 1,3,4-oxadiazole derivatives reveals interesting photoluminescence properties. Such studies highlight the potential use of these compounds in the development of new fluorescent materials for various applications, from sensing to imaging (Bharti et al., 2013).

Mechanism of Action

Target of Action

It is known that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with various targets to exert their anti-infective effects . The compound’s interaction with its targets could lead to changes in the target’s function, thereby inhibiting the growth or survival of the infectious agent.

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives can affect a broad spectrum of biological activities . The downstream effects of these interactions could include the inhibition of essential metabolic pathways in the infectious agent, leading to its death or growth inhibition.

Result of Action

It is known that 1,2,4-oxadiazole derivatives can exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These effects could result from the compound’s interaction with its targets and its impact on various biochemical pathways.

Biochemical Analysis

properties

IUPAC Name

methyl 3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S2/c1-19-12(16)10-9(3-5-21-10)22(17,18)15-4-2-8(6-15)11-13-7-20-14-11/h3,5,7-8H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGGTTIRNLJULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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